

Unlocking Synthetic Versatility: A Technical Guide to N-Methoxy-N-methylacetamide

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Compound of Interest		
Compound Name:	N-Acetyl-N-methoxyacetamide	
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For Researchers, Scientists, and Drug Development Professionals

N-Methoxy-N-methylacetamide, a Weinreb amide, stands as a pivotal reagent in modern organic synthesis. Its unique stability and reactivity profile have established it as an invaluable tool for the construction of complex molecular architectures, particularly in the synthesis of ketones. This technical guide delves into the core properties, synthesis, and applications of N-methoxy-N-methylacetamide, providing detailed experimental protocols and visual workflows to empower researchers in leveraging its full potential in drug discovery and development. While primarily recognized for its role as a synthetic intermediate, its application in the creation of novel and complex molecules underscores its significance in advancing chemical and pharmaceutical research.[1][2][3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-methoxy-N-methylacetamide is fundamental to its effective application in synthesis. The following table summarizes its key characteristics.



Property	Value	Source
Molecular Formula	C4H9NO2	[2][5][6][7]
Molecular Weight	103.12 g/mol	[2][6]
CAS Number	78191-00-1	[2][5]
Appearance	Clear, colorless liquid	[2][3]
Boiling Point	152 °C (lit.)	[2][5][6]
Density	0.97 g/mL at 25 °C (lit.)	[2][5]
Refractive Index	n20/D 1.426 (lit.)	[2][5]
Flash Point	49 °C (121 °F)	[2][6]
Solubility	Soluble in water. Slightly soluble in chloroform and methanol.	[2]
Storage	Inert atmosphere, Room Temperature. Flammables area.	[2][3]

Core Application: A Gateway to Ketone Synthesis

The primary and most significant application of N-methoxy-N-methylacetamide lies in its function as a Weinreb amide. This class of compounds is renowned for its utility in forming ketones from a wide array of organometallic reagents, such as Grignard reagents and organolithiums. The stability of the N-methoxy-N-methylamide group prevents the over-addition that typically plagues reactions with other acylating agents, thus providing a high-yielding and clean route to ketones.[2][3]

This reactivity is central to its use in the synthesis of complex molecules, including marine natural products like myriaporone and usneoidone, where precise construction of carbonyl functionalities is crucial.[2][3] Furthermore, its ability to efficiently acetylate polycarbonyl compounds expands its utility in synthetic chemistry.[4]



General Reaction Workflow: Weinreb Ketone Synthesis

The following diagram illustrates the general workflow for the synthesis of a ketone using N-methoxy-N-methylacetamide and an organometallic reagent.

Reactants N-Methoxy-N-methylacetamide Organometallic Reagent (e.g., R-MgBr, R-Li) Nucleophilic Addition Forms stable chelate

General Workflow for Weinreb Ketone Synthesis

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Caption: General workflow for Weinreb ketone synthesis.

Experimental Protocols Synthesis of N-Methoxy-N-methylacetamide

This protocol details the synthesis of N-methoxy-N-methylacetamide from N,O-dimethylhydroxylamine hydrochloride and acetyl chloride.[2][5][8]



Materials:

- N,O-Dimethylhydroxylamine hydrochloride
- · Acetyl chloride
- Pyridine (or Triethylamine)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- · Anhydrous sodium sulfate

Procedure:

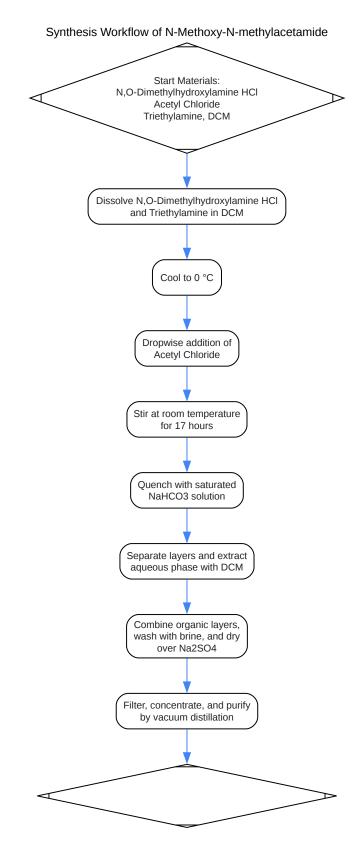
- To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 equiv.) in dichloromethane, add triethylamine (2.0 equiv.).[5]
- Cool the mixture to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.0 equiv.) dropwise to the cooled mixture.[5]
- Allow the reaction mixture to warm to room temperature and stir for 17 hours.
- Quench the reaction with a saturated sodium bicarbonate solution.[5]
- Separate the aqueous layer and extract it with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution in vacuo.
- Purify the resulting residue by distillation under reduced pressure to yield N-methoxy-N-methylacetamide as a colorless liquid.[2]



Synthesis Workflow Diagram

The following diagram outlines the key steps in the synthesis of N-methoxy-N-methylacetamide.





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Caption: Synthesis workflow of N-Methoxy-N-methylacetamide.



Novel Applications and Future Outlook

While the primary application of N-methoxy-N-methylacetamide remains as a robust synthetic intermediate, its role in the development of novel therapeutics and complex molecules is continually expanding. Its utility in constructing specific, often chiral, ketone moieties is a critical step in the synthesis of many biologically active compounds.

The "novelty" of N-methoxy-N-methylacetamide's application, therefore, lies not in a direct biological effect of the molecule itself, but in its enabling role in the discovery and synthesis of new chemical entities. Future research may focus on the development of new synthetic methodologies that leverage the unique properties of the Weinreb amide functionality, potentially leading to even more efficient and stereoselective synthetic routes.

Furthermore, derivatives of acetamide have been explored for various biological activities, including antioxidant and antibacterial properties.[9][10] While N-methoxy-N-methylacetamide itself has not been the focus of such studies, the broader landscape of acetamide derivatives suggests a potential, yet unexplored, avenue for future investigation into its own bioactivity or that of its close analogues.

In conclusion, N-methoxy-N-methylacetamide is a cornerstone of modern synthetic organic chemistry. Its reliable and predictable reactivity makes it an indispensable tool for researchers and drug development professionals. A comprehensive understanding of its properties and applications, as outlined in this guide, is essential for its effective implementation in the synthesis of the next generation of complex molecules and therapeutics.

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